molecular formula C12H22ClN B2362476 rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1820580-25-3

rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2362476
CAS No.: 1820580-25-3
M. Wt: 215.77
InChI Key: UAHYSJCZSZAOAC-FXMYHANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride” is a chemical compound with the CAS Number 1820580-25-3 . It is not intended for human or veterinary use and is typically used for research purposes.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is 215.77, and the molecular formula is C12H22ClN . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

1. Catalytic Applications

rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride is used in various catalytic processes. For example, in the field of metathesis reactions, it has been utilized in the ring-closing metathesis of sterically congested functionalized zirconocenes, acting as a catalyst for ethene polymerization (Tumay, Kehr, Fröhlich, & Erker, 2009)(Tülay Aslı Tumay et al., 2009).

2. Synthesis of Complex Molecules

This compound plays a pivotal role in the enantioselective synthesis of complex molecules. For instance, it is involved in the synthesis of trans- and cis-2-allyl-6-alkyl(aryl)-1,2,3,6-tetrahydropyridines, which are valuable in the synthesis of various alkaloids (Bubnov, Klimkina, & Ignatenko, 1998)(Yu. N. Bubnov et al., 1998).

3. Development of Novel Ligands

This compound is essential in the development of novel ligands for transition metal complexes. It has been used to synthesize unique heterocyclic P,N-bridging or hybrid ligands, facilitating the creation of innovative d8-transition metal complexes (Adam, Kindermann, Jones, & Heinicke, 2016)(M. S. Adam et al., 2016).

4. Enhancing Enantioselectivity in Reactions

This compound has also been utilized to enhance the enantioselectivity of enzymes like Burkholderia cepacia lipase in the resolution of secondary allylic alcohols (Moure, Fabrício, Frensch, Marques, Mitchell, & Krieger, 2014)(V. R. Moure et al., 2014).

5. Electrochemical Applications

In electrochemistry, it is utilized in the study of the electroreduction of various tetrahydropyridines, providing insight into catalytic hydrogen evolution and selective hydrogenation processes (Korotayeva, Rubinskaya, Klimkina, Gultyai, & Bubnov, 2000)(L. M. Korotayeva et al., 2000).

Mechanism of Action

Properties

IUPAC Name

(2S,6S)-6-butyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-3-5-8-12-10-6-9-11(13-12)7-4-2;/h4,6,10-13H,2-3,5,7-9H2,1H3;1H/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHYSJCZSZAOAC-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C=CCC(N1)CC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1C=CC[C@@H](N1)CC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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